 
            | REACTION_CXSMILES | [C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].O[CH:10]([C:14]1[CH:19]=CC=[CH:16][CH:15]=1)[C:11]([OH:13])=O.B(F)(F)F.CC[O:26][CH2:27][CH3:28].[CH3:29]S(Cl)(=O)=O>CCOCC.CCCCCC>[CH:15]1[C:14]([C:10]2[C:11](=[O:13])[C:8]3[CH:7]=[CH:6][C:4]([OH:5])=[CH:3][C:1]=3[O:2][CH:29]=2)=[CH:19][CH:28]=[C:27]([OH:26])[CH:16]=1 |f:2.3,5.6| | 
| Name | |
| Quantity | 
                                                                                    29 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(O)=CC(O)=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    29 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OC(C(=O)O)C1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    B(F)(F)F.CCOCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    7 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CS(=O)(=O)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            ice                                                                                                                                                                     | 
| Quantity | 
                                                                                    400 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Et2O Hexane                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCOCC.CCCCCC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Et2O Hexane                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCOCC.CCCCCC                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                70 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting mixture was stirred                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The resulting mixture was cooled down at room temperature                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                N,N-dimthylformamide (46.2 mL) was added dropwise                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The mixture was again heated up at 50° C. for 30 minutes                                                                             | 
| Duration | 
                                                                                30 min                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After cooling down at room temperature                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The precipitate was filtered                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The filtrate was collected                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The cure product was recrystallised in 94% ethanol (aq)                                                                             | 
| Reaction Time | 10 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 44% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |